molecular formula C20H22N4O6 B14288383 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester CAS No. 121497-18-5

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester

Katalognummer: B14288383
CAS-Nummer: 121497-18-5
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: PALBBAFKVFVWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a benzimidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the condensation of pyridine-3,5-dicarboxylic acid with a benzimidazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the desired ester compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-3,5-dicarboxylic acid: A simpler analog with similar structural features.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety that exhibit similar biological activities.

    Dimethyl esters: Other dimethyl esters with comparable chemical properties.

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((methoxycarbonyl)amino)-1H-benzimidazol-5-yl)-2,6-dimethyl-, dimethyl ester lies in its combined structural features, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

121497-18-5

Molekularformel

C20H22N4O6

Molekulargewicht

414.4 g/mol

IUPAC-Name

dimethyl 4-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H22N4O6/c1-9-14(17(25)28-3)16(15(10(2)21-9)18(26)29-4)11-6-7-12-13(8-11)23-19(22-12)24-20(27)30-5/h6-8,16,21H,1-5H3,(H2,22,23,24,27)

InChI-Schlüssel

PALBBAFKVFVWNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.